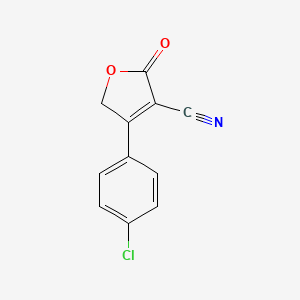

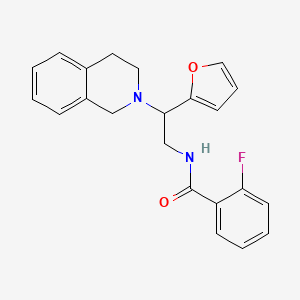

![molecular formula C21H16N2O4S B2634502 2-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one CAS No. 1396853-81-8](/img/structure/B2634502.png)

2-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one, commonly known as MBTCA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MBTCA belongs to the class of coumarin derivatives and has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds synthesized from 2-oxo-2H-chromene derivatives and incorporating thiazole moieties have been extensively studied for their antimicrobial properties. Research indicates that these compounds show significant antibacterial and antifungal activities, comparable to reference drugs like tetracycline and nystatin. For instance, studies on novel 3-methyl-2-pyrazolin-5-one derivatives indicate a considerable increase in reaction rate and yield when synthesized under microwave irradiation, with tested compounds showing activity against bacteria like B. subtilis, S. aureus, E. coli, and the fungus C. albicans (Mostafa, El-Salam, & Alothman, 2013). Similar findings were reported for 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, synthesized using microwave-assisted methods, which demonstrated notable antimicrobial activity (Raval, Naik, & Desai, 2012).

Antitumor Activity

The antitumor activity of chromenone derivatives, particularly those bearing a benzothiazole moiety, has been evaluated against various cancer cell lines, including lung and colon cancer cells. Some synthesized compounds exhibited significant anticancer activities, closely matching the efficacy of standard drugs like doxorubicin (El-Helw, Derbala, El-Shahawi, Salem, & Ali, 2019).

Antioxidant Activity

Recent work has focused on the preparation and characterization of derivatives with potential antioxidant activities. For example, derivatives like 3-(4-hydroxy-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-4-yl)-2H-chromen-2-one have shown high antioxidant activities, with scavenging activity reaching 80% at specific concentrations, indicating their potential as effective antioxidants (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Chemosensing Applications

Coumarin benzothiazole derivatives have been synthesized and investigated for their photophysical properties and recognition capabilities for cyanide anions. These studies reveal that certain derivatives can recognize cyanide anions through specific reactions, exhibiting color changes and fluorescence quenching, which can be visually detected and have applications in living cells (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).

Eigenschaften

IUPAC Name |

2-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4S/c1-12-5-4-8-18-19(12)22-21(28-18)26-13-10-23(11-13)20(25)17-9-15(24)14-6-2-3-7-16(14)27-17/h2-9,13H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFUSRXHTCOSIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2634424.png)

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2634427.png)

![N-[(2,4-difluorophenyl)methyl]cyclopropanamine](/img/structure/B2634428.png)

![5-Fluorospiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2634434.png)

![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2634435.png)

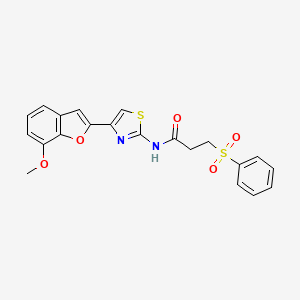

![methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2634438.png)

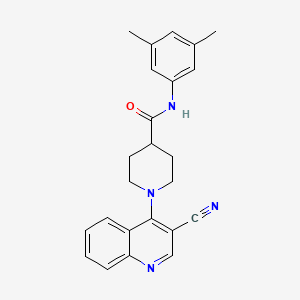

![1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2634439.png)